Exemestane Impurity 1

Vue d'ensemble

Description

Méthodes De Préparation

The preparation of Exemestane Impurity 1 involves the reaction of Exemestane with m-chloroperoxybenzoic acid (MCPBA) in a solvent. This reaction yields a mixture of Exemestane spirooxirane impurity 1 and Exemestane spirooxirane impurity 2. The mixture is then dissolved in acetone, followed by the addition of cyclohexane and uniform mixing under reduced pressure to isolate this compound .

Analyse Des Réactions Chimiques

Exemestane Impurity 1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like MCPBA.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly at the oxirane ring, using nucleophiles under basic conditions.

Common reagents used in these reactions include MCPBA for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

Quality Control and Regulatory Compliance

The presence of impurities, such as Exemestane Impurity 1, is a critical factor in the pharmaceutical industry. Regulatory bodies require thorough characterization and quantification of impurities to ensure drug safety and efficacy. This compound must be monitored during the manufacturing process to comply with pharmacopoeial standards, which dictate acceptable limits for impurities to maintain product quality .

Analytical Methods for Detection

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to isolate and characterize impurities like this compound. These methods allow for the precise identification of impurity levels, which is crucial for ensuring that they remain below regulatory thresholds .

Clinical Implications

Impact on Efficacy and Safety

The presence of impurities can potentially affect the pharmacokinetics and pharmacodynamics of the active pharmaceutical ingredient (API). Studies have shown that impurities may alter drug absorption, distribution, metabolism, and excretion profiles, which can ultimately influence therapeutic outcomes. For exemestane, maintaining low levels of impurities like this compound is essential to minimize adverse effects and ensure optimal therapeutic efficacy .

Case Studies

Clinical trials involving exemestane have highlighted the importance of monitoring impurities. For example, a phase III study demonstrated that patients receiving exemestane had a statistically significant delay in disease progression compared to those on alternative therapies. However, variations in impurity profiles across different formulations raised concerns about consistency in clinical outcomes .

Research Applications

Investigating Mechanisms of Action

Research into this compound can provide insights into its potential biological effects. Understanding how this impurity interacts with estrogen receptors or other molecular targets could reveal additional therapeutic avenues or highlight risks associated with its presence in formulations .

Development of Novel Formulations

Pharmaceutical researchers are continually exploring ways to enhance the formulation of exemestane to improve its stability and reduce impurity levels. Innovations in excipient selection and manufacturing processes aim to minimize the formation of impurities like this compound during synthesis .

Mécanisme D'action

Exemestane Impurity 1, being a metabolite of Exemestane, shares a similar mechanism of action. Exemestane is an irreversible, steroidal aromatase inactivator. It binds to the active site of the aromatase enzyme, causing permanent inhibition. This inhibition reduces the conversion of androgens to estrogens, thereby lowering estrogen levels and slowing the growth of estrogen-dependent breast cancer cells .

Comparaison Avec Des Composés Similaires

Exemestane Impurity 1 can be compared with other impurities and related compounds of Exemestane, such as:

Exemestane Impurity D: Androsta-1,4-diene-3,17-dione

Exemestane Impurity E: 6-Methylideneandrost-4-ene-3,17-dione

Exemestane Impurity F: 6-Oxo Boldione

Exemestane α-Spirooxirane: Another spirooxirane impurity of Exemestane

This compound is unique due to its specific structure and the presence of the oxirane ring, which distinguishes it from other impurities and related compounds.

Activité Biologique

Exemestane is a steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. However, the focus of this article is on Exemestane Impurity 1 , a byproduct that may have implications for biological activity, efficacy, and safety. This compound's biological activities, potential therapeutic effects, and adverse reactions are discussed based on various studies and case reports.

Overview of Exemestane and Its Impurities

Exemestane (chemical structure: CHO, CID 60198) works by irreversibly inhibiting the aromatase enzyme, thereby reducing estrogen levels in the body. This mechanism is crucial for treating estrogen-dependent tumors. The presence of impurities like this compound can influence the overall pharmacological profile and safety of the drug.

Biological Activity

Mechanism of Action:

Exemestane functions by binding to aromatase, leading to a significant reduction in estrogen synthesis. This action is essential for its therapeutic efficacy against breast cancer. This compound may exhibit similar or altered mechanisms due to its structural differences from the parent compound.

In Vitro Studies:

Research indicates that this compound may have varying effects on cell viability and apoptosis in breast cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis through different pathways compared to exemestane itself, suggesting potential multi-target effects .

Case Studies:

A notable case involved a 77-year-old female patient who experienced cholestatic liver injury after starting exemestane treatment. This incident raised concerns about the hepatotoxicity associated with aromatase inhibitors, including potential contributions from impurities like this compound . Although such adverse effects are rare, they highlight the need for careful monitoring of patients receiving treatment.

Efficacy and Safety

A systematic review of clinical trials involving exemestane has shown its effectiveness as a second-line therapy for metastatic breast cancer. However, data on impurities like this compound remain scarce. The following table summarizes key findings from relevant studies:

| Study | Drug Comparison | Median Time to Progression (TTP) | Objective Response Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| Kauffmann et al | Exemestane vs Megestrol | 20.3 weeks | 15.0 | 9.4 |

| Chia et al | Exemestane vs Fulvestrant | 13.8 months | 6.7 | 6.0 |

| Llombart-Cussac et al | Exemestane vs Anastrozole | Not specified | Not specified | Not specified |

This table illustrates that while exemestane is effective, the presence of impurities may influence both efficacy and safety profiles.

Propriétés

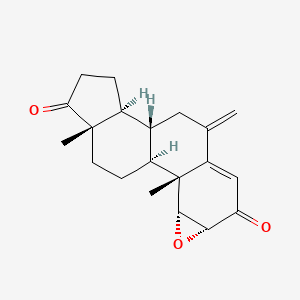

IUPAC Name |

(1S,2R,3R,5R,11R,12S,16S)-2,16-dimethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-10-8-11-12-4-5-16(22)19(12,2)7-6-13(11)20(3)14(10)9-15(21)17-18(20)23-17/h9,11-13,17-18H,1,4-8H2,2-3H3/t11-,12-,13-,17-,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZFVFMOZUAEEW-XXWSGHEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C5C(C34C)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)[C@H]5[C@@H]([C@]34C)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.